3-benzyl-2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZYL-2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include both indole and quinazolinone moieties. These structural features make it a candidate for various biological activities and pharmaceutical applications.
Preparation Methods
The synthesis of 3-BENZYL-2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Quinazolinone Formation: The quinazolinone core can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions.
Chemical Reactions Analysis
3-BENZYL-2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Scientific Research Applications
3-BENZYL-2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: It is used in research to understand its effects on various biological pathways, including its role as an enzyme inhibitor.
Pharmaceutical Development: The compound is explored for its potential use in developing new drugs for treating diseases such as cancer, inflammation, and microbial infections.
Mechanism of Action
The mechanism of action of 3-BENZYL-2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets:
DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It acts as an inhibitor for certain enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
Pathway Modulation: The compound can modulate signaling pathways related to apoptosis and cell cycle regulation.
Comparison with Similar Compounds
3-BENZYL-2-[(1E)-2-(1-BENZYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety but differ in their biological activities and applications.
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone have similar core structures but exhibit different pharmacological properties.
Hybrid Molecules: Other hybrid molecules combining indole and quinazolinone structures may have varying degrees of biological activity and therapeutic potential.
Properties
Molecular Formula |
C32H25N3O |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
3-benzyl-2-[(E)-2-(1-benzylindol-3-yl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C32H25N3O/c36-32-28-16-7-9-17-29(28)33-31(35(32)22-25-13-5-2-6-14-25)20-19-26-23-34(21-24-11-3-1-4-12-24)30-18-10-8-15-27(26)30/h1-20,23H,21-22H2/b20-19+ |
InChI Key |
ZAKWMGXLAFIVTF-FMQUCBEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/C4=NC5=CC=CC=C5C(=O)N4CC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=CC4=NC5=CC=CC=C5C(=O)N4CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.